N-(4-butylphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide
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Overview
Description
N-(4-butylphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a diphenylmethyl group and a butylphenyl group, along with a carbothioamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Diphenylmethyl Group: This step involves the alkylation of the piperazine ring with diphenylmethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using butylbenzene and an appropriate catalyst like aluminum chloride.
Formation of the Carbothioamide Group: The final step involves the reaction of the piperazine derivative with thiophosgene to introduce the carbothioamide functional group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the carbothioamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and antipsychotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The diphenylmethyl group may enhance its binding affinity to certain receptors, while the carbothioamide group could interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)piperazine: Lacks the diphenylmethyl and carbothioamide groups, potentially resulting in different pharmacological properties.
4-(Diphenylmethyl)piperazine: Missing the butylphenyl and carbothioamide groups, which may affect its binding affinity and activity.
N-(4-butylphenyl)-4-(methyl)piperazine-1-carbothioamide: Similar structure but with a methyl group instead of the diphenylmethyl group, leading to different chemical and biological properties.
Uniqueness
N-(4-butylphenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide is unique due to the combination of its substituents, which may confer specific binding properties and biological activities not seen in other similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
Molecular Formula |
C28H33N3S |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-benzhydryl-N-(4-butylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C28H33N3S/c1-2-3-10-23-15-17-26(18-16-23)29-28(32)31-21-19-30(20-22-31)27(24-11-6-4-7-12-24)25-13-8-5-9-14-25/h4-9,11-18,27H,2-3,10,19-22H2,1H3,(H,29,32) |
InChI Key |
MYDXJCUBZMWULW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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